molecular formula C15H21NO3 B2957420 tert-butyl 8-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1204765-84-3

tert-butyl 8-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2957420
CAS No.: 1204765-84-3
M. Wt: 263.337
InChI Key: JUVATTRMXMJVOM-UHFFFAOYSA-N
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Description

tert-Butyl 8-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a premium tetrahydroisoquinoline derivative designed for advanced pharmaceutical and medicinal chemistry research . This compound serves as a versatile and critical synthetic building block for constructing novel bioactive molecules . Its structure features a hydroxymethyl (-CH2OH) substituent on the aromatic ring, which introduces polarity and hydrogen-bonding capacity, and a tert-butyloxycarbonyl (Boc) protecting group on the secondary amine, facilitating complex multi-step syntheses . The primary research application of this compound and its analogs is in the development of multifunctional opioid receptor ligands . Tetrahydroisoquinoline scaffolds are extensively explored as modulators of kappa (KOR), mu (MOR), and delta (DOR) opioid receptors . Scientific studies demonstrate that modifications at the 7- and 8-positions of the tetrahydroisoquinoline core, such as the introduction of a hydroxymethyl group, are a key strategy to alter the compound's functional profile—shifting activity from DOR antagonism to KOR agonism/MOR partial agonism or MOR agonist/DOR antagonism . These multifunctional profiles are being investigated for the development of potential therapeutics for a range of conditions, including cocaine addiction and pain management with potentially fewer adverse effects . Researchers value this chemical for its utility in Structure-Activity Relationship (SAR) studies, where the hydroxymethyl group can be further functionalized through oxidation to a carboxylic acid or via other conjugation strategies to explore and optimize interactions with biological targets . For research purposes, this product is offered with high purity and should be stored in a cool, dry place, ideally between 2-8°C, to ensure stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

tert-butyl 8-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-8-7-11-5-4-6-12(10-17)13(11)9-16/h4-6,17H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVATTRMXMJVOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Tert-butyl 8-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate, with the CAS number 464900-21-8, is a compound of considerable interest due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H19NO3
  • Molecular Weight : 249.31 g/mol
  • CAS Number : 464900-21-8
  • MDL Number : MFCD08275035

Structure

The structure of this compound features a dihydroisoquinoline core with a hydroxymethyl group and a tert-butyl ester functional group, which may contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

  • Dopamine Receptor Modulation : Some isoquinoline derivatives have been identified as positive allosteric modulators for dopamine receptors, particularly D1 receptors. This modulation can influence neurotransmission and has implications for treating disorders like Parkinson's disease .
  • Antioxidant Properties : Compounds in this class often display antioxidant activity, which is beneficial in mitigating oxidative stress-related diseases .

Pharmacological Effects

  • Neuroprotective Effects : Studies suggest that isoquinoline derivatives may protect neuronal cells from apoptosis and oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases .
  • Anti-inflammatory Activity : Certain derivatives have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines .
  • Antimicrobial Activity : Preliminary studies indicate that some isoquinoline compounds possess antimicrobial properties against various pathogens, suggesting potential applications in treating infections .

Case Study 1: Neuroprotective Potential

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of related compounds on neuronal cell lines. The findings indicated that these compounds significantly reduced cell death induced by oxidative stress, supporting their potential use in neurodegenerative disease therapies .

Case Study 2: Antioxidant Activity

Research conducted on the antioxidant properties of this compound demonstrated a marked reduction in reactive oxygen species (ROS) levels in vitro. This suggests that the compound may help mitigate oxidative damage in cellular models .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
NeuroprotectiveReduced apoptosis and oxidative stress
AntioxidantDecreased ROS levels
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialActivity against various pathogens

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl 8-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate with structurally related compounds, focusing on substituent effects, synthetic routes, and physicochemical properties.

Substituent Position and Functional Group Variations

The 8-position substituent significantly influences the compound’s reactivity and biological interactions. Key analogs include:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Physical State Key Synthesis Steps Yield Notable Applications/Properties References
This compound -CH2OH (8) C15H21NO3 ~263.3* Not reported Likely via nucleophilic substitution or coupling of hydroxymethyl precursors N/A Intermediate for polar derivatives
tert-Butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate -Br (8) C14H18BrNO2 312.20 Solid (dry storage) Halogenation via NaI/CuI under N2 at 110°C (50% conversion) 50%† Suzuki coupling precursor
tert-Butyl 8-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate -Cl (8) C14H18ClNO2 ~283.7‡ Not reported Likely analogous to bromo derivative N/A Intermediate for electrophilic substitution
tert-Butyl 8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate -OH (8) C14H19NO3 249.31 Solid Hydrolysis or deprotection of protected intermediates N/A Chelating agent or hydrogen-bond donor
tert-Butyl 6-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate -CH2OH (6) C15H21NO3 263.33 Solid (high purity available) Hydroxymethylation at 6-position N/A Solubility-enhancing modifications
tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate -Br (7) C14H18BrNO2 312.20 Oil Microwave-assisted synthesis (99% yield) 99% Cross-coupling reactions

Notes:

  • *Calculated based on molecular formula.
  • †Conversion reported for iodination step in .
  • ‡Estimated from molecular formula.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 8-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate?

  • Methodology :

  • Lithiation-Electrophilic Quench : For analogous compounds (e.g., tert-butyl 7-fluoro or 6-bromo derivatives), lithiation using n-BuLi followed by electrophilic quenching (e.g., hydroxymethylation reagents) is a key step. For example, tert-butyl 6-bromo derivatives were synthesized via lithiation and bromination .
  • Protecting Group Strategy : The tert-butyl carbamate group is introduced early to protect the nitrogen during subsequent functionalization. This is critical for regioselective modifications at the 8-position .
  • Post-Synthetic Modification : Hydroxymethylation at position 8 may involve oxidation of a methyl group (if pre-installed) or coupling with formaldehyde equivalents under controlled conditions, though direct evidence for 8-hydroxymethyl derivatives is limited .

Q. How is the compound characterized post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are used to confirm regiochemistry and substituent integration. For example, tert-butyl 7-fluoro derivatives showed distinct aromatic proton splitting patterns in 1^1H NMR .
  • Mass Spectrometry (MS) : High-resolution electrospray ionization (HREIMS) or LC-MS validates molecular weight and purity, as seen in tert-butyl 7-(trifluoromethyl)benzyl derivatives .
  • Chromatography : HPLC retention times and purity assessments (≥95%) are standard, particularly for intermediates in drug discovery .

Q. What safety precautions are necessary when handling this compound?

  • Safety Protocols :

  • GHS Classifications : Analogous tert-butyl isoquinoline derivatives are classified for acute toxicity (oral, dermal) and skin/eye irritation. Use PPE (gloves, goggles) and avoid dust formation .
  • Ventilation : Work in a fume hood to minimize inhalation risks, as recommended for tert-butyl 7-fluoro derivatives .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can the hydroxymethyl group at position 8 be modified for structure-activity relationship (SAR) studies?

  • Functionalization Strategies :

  • Oxidation : Convert hydroxymethyl to aldehyde or carboxylic acid groups for electrophilic reactivity, as demonstrated in tert-butyl 6-hydroxymethyl derivatives .
  • Esterification/Acylation : React with acyl chlorides or anhydrides to form esters, enhancing lipophilicity. Tert-butyl 7-hydroxy derivatives were acylated for opioid receptor studies .
  • Cross-Coupling : Use palladium catalysis (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups, leveraging the hydroxyl as a directing group .

Q. What challenges arise in coupling reactions involving this compound, and how can they be mitigated?

  • Key Challenges :

  • Steric Hindrance : The tert-butyl group and dihydroisoquinoline ring may impede coupling at position 8. Optimize catalyst systems (e.g., Pd(dppf)Cl2_2 for Buchwald-Hartwig amination) .
  • Byproduct Formation : Competing reactions at the hydroxymethyl group (e.g., oxidation) require inert atmospheres and low temperatures .
    • Solutions :
  • Microwave-Assisted Synthesis : Accelerate reactions to reduce decomposition, as seen in tert-butyl pyridazinone hybrids .
  • Protection-Deprotection : Temporarily protect the hydroxymethyl group (e.g., as a silyl ether) during coupling steps .

Q. How does the hydroxymethyl substituent influence the compound’s reactivity in further derivatization?

  • Reactivity Insights :

  • Hydrogen Bonding : The hydroxymethyl group can stabilize transition states in nucleophilic substitutions or act as a hydrogen-bond donor in crystal packing .
  • Steric Effects : Position 8 substituents may alter conformational flexibility of the dihydroisoquinoline ring, impacting binding affinity in enzyme inhibition assays (e.g., kinase inhibitors) .
    • Case Study : In tert-butyl 7-(trifluoromethyl)benzyl derivatives, electron-withdrawing groups enhanced metabolic stability but reduced solubility, highlighting trade-offs in drug design .

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